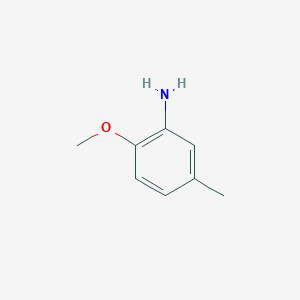
2-Methoxy-5-methylaniline
Cat. No. B041322
Key on ui cas rn:
120-71-8
M. Wt: 137.18 g/mol
InChI Key: WXWCDTXEKCVRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582767B2
Procedure details


7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide is produced starting from 2,3-dihydrobensofuran. Treatment with chlorosulfonic acid gives the corresponding sulfonyl chloride, which is iodinated using iodine monochloride. Aromatization is done using NBS, resulting in 7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide after treatment with cresidine.


Name
7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
ICl.C1C(=O)N(Br)C(=O)C1.IC1C2OC=CC=2C=C(S([NH:24][C:25]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:26]=2[O:32][CH3:33])(=O)=O)C=1>>[CH3:31][C:29]1[CH:28]=[CH:27][C:26]([O:32][CH3:33])=[C:25]([NH2:24])[CH:30]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Three
|
Name
|
7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC(=CC=2C=COC21)S(=O)(=O)NC2=C(C=CC(=C2)C)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(C=C1)OC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
